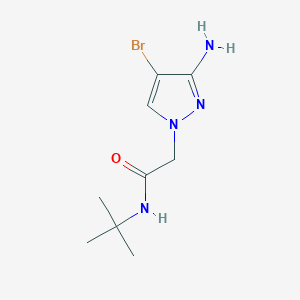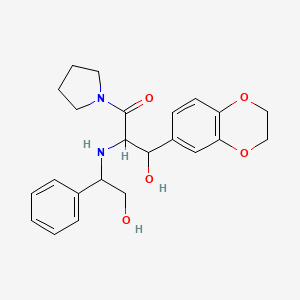
Eliglustat intermediate 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eliglustat intermediate 3 is a crucial compound in the synthesis of Eliglustat, a medication used for the treatment of Gaucher disease type 1. This intermediate plays a significant role in the multi-step synthesis process of Eliglustat, which is a glucosylceramide synthase inhibitor. The compound is known for its complex structure and the specific conditions required for its synthesis.
Métodos De Preparación
The preparation of Eliglustat intermediate 3 involves several synthetic routes and reaction conditions. One of the improved processes for its preparation includes the formation of a novel intermediate metal complex, which on hydrolysis in the presence of acid provides an amine compound. This amine compound is then treated with pyrrolidine and subsequently reduced to convert into Eliglustat . The industrial production methods involve precise control of reaction conditions to ensure the purity and yield of the intermediate.
Análisis De Reacciones Químicas
Eliglustat intermediate 3 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include chlorosulfonyl isocyanate, which is used in the diastereoselective amination of chiral para-methoxycinnamyl benzyl ethers . The major products formed from these reactions are essential building blocks that lead to the final synthesis of Eliglustat.
Aplicaciones Científicas De Investigación
Eliglustat intermediate 3 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a fundamental building block in the synthesis of Eliglustat. In biology and medicine, Eliglustat, synthesized from this intermediate, is used to treat Gaucher disease by inhibiting glucosylceramide synthase . This inhibition reduces the accumulation of glucosylceramide in the liver, spleen, bone marrow, and other organs, thereby alleviating the symptoms of the disease . In the industry, the compound is used in the large-scale production of Eliglustat, ensuring a consistent supply of the medication for patients.
Mecanismo De Acción
The mechanism of action of Eliglustat intermediate 3 is closely related to its role in the synthesis of Eliglustat. Eliglustat works by partially inhibiting the enzyme glucosylceramide synthase, which produces glucosylceramide . This inhibition helps restore the metabolic balance between the synthesis and catabolism of glucosylceramide, reducing its accumulation in the lysosomes . The molecular targets involved in this process include the enzyme glucosylceramide synthase and the pathways related to glucosylceramide metabolism.
Comparación Con Compuestos Similares
Eliglustat intermediate 3 can be compared with other similar compounds used in the synthesis of medications for lysosomal storage disorders. Some of the similar compounds include:
- Florfenicol: Used in veterinary medicine for treating bovine respiratory disease .
- Droxidopa: Used as a prodrug of neurotransmitter norepinephrine .
- Zetomipzomib: A first-in-class inhibitor of the immunoproteasome .
What sets this compound apart is its specific role in the synthesis of Eliglustat, a medication with a unique mechanism of action targeting glucosylceramide synthase. This specificity and the resulting therapeutic effects make it a valuable compound in the treatment of Gaucher disease.
Propiedades
Fórmula molecular |
C23H28N2O5 |
|---|---|
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-2-[(2-hydroxy-1-phenylethyl)amino]-1-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C23H28N2O5/c26-15-18(16-6-2-1-3-7-16)24-21(23(28)25-10-4-5-11-25)22(27)17-8-9-19-20(14-17)30-13-12-29-19/h1-3,6-9,14,18,21-22,24,26-27H,4-5,10-13,15H2 |
Clave InChI |
NGVKCJVEHJKVMU-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C(=O)C(C(C2=CC3=C(C=C2)OCCO3)O)NC(CO)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


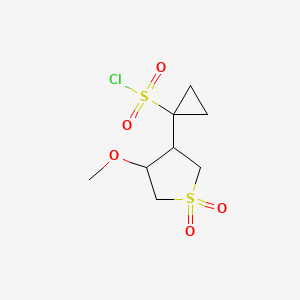

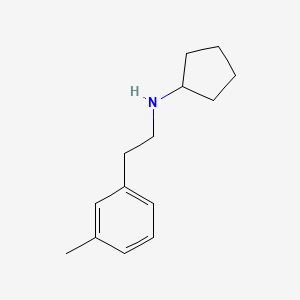
![2-Azabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B13644317.png)
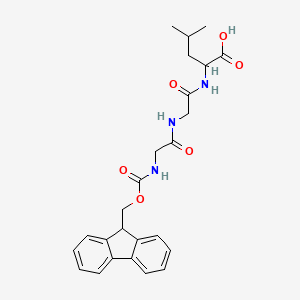

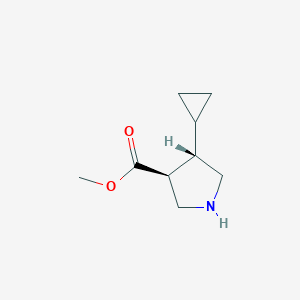


![2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B13644351.png)

![4',5-Di-tert-butyl-[1,1'-biphenyl]-2-amine](/img/structure/B13644358.png)
![3-(4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine](/img/structure/B13644370.png)
